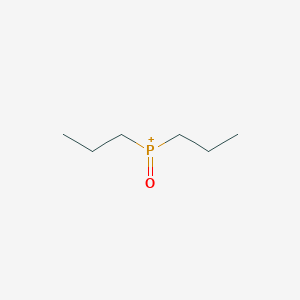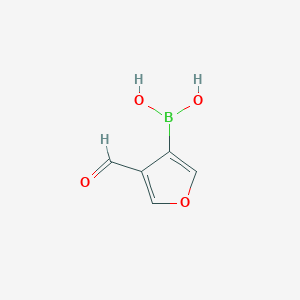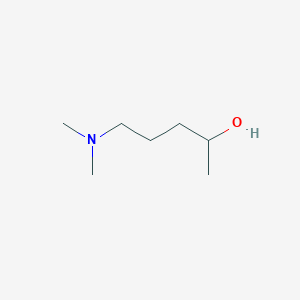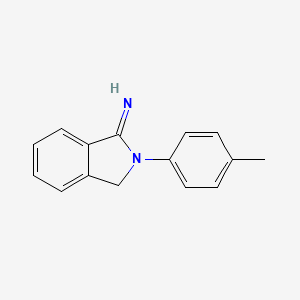
Oxo(dipropyl)phosphanium
Übersicht
Beschreibung
Oxo(dipropyl)phosphanium, also known as Diisopropyl(oxo)phosphonium, is a chemical compound with the molecular formula C6H14OP . It is a phosphonium compound where the phosphorus atom is bonded to two isopropyl groups and an oxygen atom .
Molecular Structure Analysis
The molecular structure of Oxo(dipropyl)phosphanium consists of a phosphorus atom bonded to two isopropyl groups and an oxygen atom . The average mass of the molecule is 133.148 Da . Further details about the exact structure and its 3D conformation would require more specific studies or computational modeling .Wissenschaftliche Forschungsanwendungen
Hydrogen Bond Acceptors
Oxo-stabilised phosphonium ylides, such as Oxo(dipropyl)phosphanium, are found to form crystalline hydrogen-bonded adducts with aromatic carboxylic acids . This has been confirmed by X-ray diffraction . There is also strong hydrogen bonding in solution as indicated by 13 C NMR spectroscopy . This confirmed adduct formation with acetic acid, benzamide, thiobenzamide, benzyl alcohol .
Electrochemical Systems
Phosphonium-based ionic liquids, including Oxo(dipropyl)phosphanium, have unique applications in electrochemical systems . Phosphonium room temperature ionic liquids (PRTILs) have been increasing for their considerable advantages such as chemical and thermal stabilities, relatively low viscosities and high conductivities when compared to the corresponding ammonium RTILs .
Lithium-Battery Electrolytes
PRTILs characterized by a wide electrochemical window have been regarded as attractive candidates for lithium-battery electrolytes because of their stability and safety aspects .
Electrolytic Mediator
Phosphonium ionic liquids (PILs) have been intensively developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries .
Separation Processes
There is a growing interest for the use of PILs in separation processes including metal ions extraction, extractive desulfurization, gas adsorption and dissolution or extraction of biologically relevant compounds and materials .
Wirkmechanismus
Target of Action
Oxo(dipropyl)phosphanium, as a tertiary phosphine, primarily targets transition metal catalysis and organocatalysis . The compound’s role is to act as a ligand, binding to the metal center and influencing its reactivity .
Mode of Action
The interaction of Oxo(dipropyl)phosphanium with its targets involves the formation of a coordination complex . This interaction results in changes to the electronic structure of the metal center, thereby altering its reactivity . The compound’s mode of action is also influenced by its ability to undergo oxidative degradation, a process that can lead to the formation of new phosphines of various structures .
Biochemical Pathways
The biochemical pathways affected by Oxo(dipropyl)phosphanium are primarily those involved in transition metal catalysis and organocatalysis . The compound’s action can influence a wide range of tervalent phosphorus ligands, inspiring the design of new phosphines and tuning their properties .
Pharmacokinetics
Similar compounds, such as oxazaphosphorines, are known to undergo metabolism, with the parent drug being relatively inactive . The elimination of the parent compound is achieved through activation to a metabolite, with other minor pathways of inactivation also playing a role
Result of Action
The result of Oxo(dipropyl)phosphanium’s action is the alteration of the reactivity of the metal center in transition metal catalysis and organocatalysis . This can lead to the formation of new phosphines of various structures . The compound’s action can also result in the oxidative degradation of the phosphine, leading to the formation of new phosphines .
Action Environment
The action of Oxo(dipropyl)phosphanium is influenced by environmental factors such as heat, UV light, and oxygen . These factors can accelerate the oxidative degradation process, facilitating the compound’s subsequent biodegradation . The effectiveness of this mechanism is contingent upon environmental conditions conducive to oxidative degradation and subsequent microbial action .
Eigenschaften
IUPAC Name |
oxo(dipropyl)phosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAZWIIHUOZNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo(dipropyl)phosphanium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Imidazo[1,5-a]pyrimidine](/img/structure/B3256623.png)
![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)

![Oxazolo[5,4-d]pyrimidin-7-ol](/img/structure/B3256645.png)
![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256662.png)
![3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256665.png)


![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (1:1)](/img/structure/B3256686.png)